Superior Isotopic Purity and Mass Resolution Compared to Single-Deuterium Analogs
Silibinin-d5, containing five deuterium atoms, provides a mass shift of +5 Da relative to unlabeled silibinin . This mass difference is superior to single-deuterium (Silibinin-d, +1 Da) or triple-deuterium (Silibinin-d3, +3 Da) analogs because it minimizes potential isotopic interference from naturally occurring ¹³C isotopes of the unlabeled analyte [1]. The defined deuteration pattern ensures clear baseline resolution in the mass spectrometer, critical for accurate quantitation in complex biological matrices [2].
| Evidence Dimension | Mass Shift (Da) and Isotopic Interference |
|---|---|
| Target Compound Data | Mass shift +5 Da (Silibinin-d5) |
| Comparator Or Baseline | Silibinin-d (+1 Da), Silibinin-d3 (+3 Da) |
| Quantified Difference | Larger mass shift (≥5 Da) reduces overlap with natural ¹³C isotopic envelope of unlabeled silibinin. |
| Conditions | Electrospray ionization (ESI) LC-MS/MS analysis; general principle based on isotopic distribution models. |
Why This Matters
A larger, defined mass shift ensures accurate and specific quantitation of silibinin, even at low concentrations, by minimizing cross-talk and signal interference from the unlabeled analyte's isotopic peaks.
- [1] Gu, H., et al. (2009). Selecting a deuterated internal standard for the quantitation of an analyte in the presence of interference. Bioanalysis, 1(1), 113-119. View Source
- [2] Ciccimaro, E., & Blair, I. A. (2010). Stable-isotope dilution LC–MS for quantitative biomarker analysis. Bioanalysis, 2(2), 311-341. View Source
